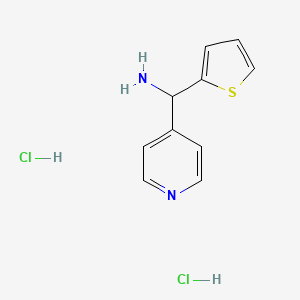

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

pyridin-4-yl(thiophen-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.2ClH/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8;;/h1-7,10H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSSPJVLTNKRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride typically involves the reaction of pyridine and thiophene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine derivative and a thiophene derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acetonitrile as solvent.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine Dihydrochloride (CAS: 1240528-34-0)

- Molecular Formula : C9H11Cl2N3S

- Molecular Weight : 268.18 g/mol

- Key Differences: Replaces the thiophene ring with a thiazole (containing nitrogen and sulfur).

(2-(Trifluoromethyl)pyridin-4-yl)methanamine Dihydrochloride

- Molecular Formula : C7H7Cl2F3N2 (estimated)

- Molecular Weight : ~255.0 g/mol

- Key Differences : Incorporates a trifluoromethyl group on the pyridine ring. This electron-withdrawing substituent increases metabolic stability and lipophilicity, contrasting with the electron-rich thiophene in the target compound .

Analogues with Aromatic/Aliphatic Substitutions

1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine Dihydrochloride (CAS: N/A)

- Molecular Formula : C13H16Cl2N2

- Molecular Weight : 271.18 g/mol

- Key Differences : Substitutes thiophene with a methylphenyl group, increasing hydrophobicity. The methyl group may sterically hinder interactions compared to the planar thiophene .

(4-Pyridin-4-ylphenyl)methanamine Dihydrochloride (CAS: 2512185-47-4)

Complex Analogues with Functional Groups

(5-((3-(1-Methyl-1H-pyrazol-4-yl)-4-(methylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methanamine Dihydrochloride

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Impact on Properties |

|---|---|---|---|---|

| Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride | C10H12Cl2N2S | 263.19 | Thiophene + pyridine | Balanced π-electron density; moderate solubility |

| [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride | C9H11Cl2N3S | 268.18 | Thiazole substitution | Electron-deficient; altered binding motifs |

| Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride | C13H13Cl2F3N2 | 325.15 | Trifluoromethyl group | Enhanced metabolic stability; higher lipophilicity |

| 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride | C13H16Cl2N2 | 271.18 | Methylphenyl substitution | Increased hydrophobicity; steric effects |

Research Findings and Implications

- Electronic Properties : Thiophene’s electron-rich nature in the target compound facilitates charge-transfer interactions, unlike thiazole or trifluoromethyl-substituted analogues .

- Solubility : Dihydrochloride salts universally improve solubility, but bulkier substituents (e.g., methylphenyl) may counteract this by increasing hydrophobicity .

- Biological Relevance : Compounds with sulfonyl groups (e.g., ) show specialized applications (e.g., lysyl oxidase inhibition), whereas the target compound’s simpler structure may favor broader pharmacokinetic profiles .

Biological Activity

Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a thiophene moiety, which imparts unique electronic and steric properties. The presence of nitrogen and sulfur atoms enhances the compound's reactivity and biological interactions, making it suitable for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor , modulating pathways involved in various diseases. For instance, it has been shown to inhibit certain enzymes related to neurological disorders, potentially providing therapeutic benefits in conditions such as Alzheimer's disease.

Biological Activity Overview

The following table summarizes the notable biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Activity : In a study assessing various derivatives of thiophene and pyridine compounds, this compound demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 94.5% at specific concentrations .

- Neuroprotective Effects : Research indicated that this compound could potentially inhibit neuroinflammatory processes, suggesting its use in treating neurodegenerative diseases.

- Anticancer Studies : A series of experiments showed that derivatives of this compound could inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or pyridine rings can significantly impact its efficacy:

| Modification | Effect on Activity |

|---|---|

| Substitution on the thiophene ring | Enhances antimicrobial properties against specific bacterial strains. |

| Alteration of the amino group | Modulates enzyme inhibition potency, impacting therapeutic applications. |

Q & A

Q. What are the established synthetic routes for Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride?

Methodological Answer: The synthesis typically involves coupling pyridine and thiophene derivatives via Mannich reactions or nucleophilic substitution. For example:

- Step 1: React 4-aminomethylpyridine with 2-thiophenecarboxaldehyde under basic conditions to form the Schiff base.

- Step 2: Reduce the imine intermediate using sodium borohydride or catalytic hydrogenation.

- Step 3: Purify the free base via column chromatography, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol. Key challenges include regioselectivity in thiophene functionalization and avoiding over-reduction. Enamine Ltd’s building block catalog highlights similar amines synthesized via modular approaches using tert-butyl carboxylates and trifluoromethyl groups .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs for structure solution and refinement:

- SHELXD : For phase determination via dual-space algorithms.

- SHELXL : For high-precision refinement, especially for hydrogen-bonding networks.

- Validation : Check for twinning or disorder using PLATON or OLEX2. SHELX’s robustness in handling small-molecule data, even with twinned crystals, makes it ideal for resolving pyridine-thiophene hybrids . Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding motifs, aiding in polymorph identification .

Q. What analytical techniques validate purity and molecular identity?

Methodological Answer:

- Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 262.0388 Da for [M+H]+) with ≤2 ppm error .

- NMR : Look for pyridinium protons (δ 8.5–9.0 ppm) and thiophene aromatic signals (δ 7.0–7.5 ppm).

- Elemental Analysis : Match calculated vs. observed C, H, N, S, Cl content (e.g., C: 45.6%, H: 4.6%, Cl: 26.9%). Discrepancies in Cl content may indicate incomplete salt formation, requiring repeat precipitation in HCl-saturated ether .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loadings (e.g., Pd/C for hydrogenation).

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C in ethanol).

- In-Situ FTIR Monitoring : Track imine intermediate formation (C=N stretch at ~1650 cm⁻¹) to avoid side products. Similar protocols for pyridin-4-ylmethylpiperidine derivatives achieved >85% yields by optimizing stoichiometry and solvent systems .

Q. How does this compound interact with biological targets like CYP enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to Leishmania CYP51 (PDB: 3L4D). Focus on π-π stacking between thiophene and heme porphyrin.

- In Vitro Assays : Measure IC50 via fluorescence-based inhibition assays using 7-ethoxycoumarin as a substrate.

- SAR Analysis : Compare with analogs (e.g., N-methyl-1-(pyridin-4-yl)methanamine) to identify critical substituents. Recent studies show pyridine-thiophene hybrids inhibit CYP5122A1 at IC50 = 1.2 µM, with dihydrochloride salts enhancing solubility for in vivo testing .

Q. How are spectral data contradictions resolved (e.g., unexpected NMR splitting)?

Methodological Answer:

- Variable Temperature NMR : Determine if splitting arises from dynamic processes (e.g., hindered rotation of thiophene).

- COSY/NOESY : Identify through-space couplings between pyridine and thiophene protons.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict coupling constants (e.g., 3JHH for vicinal protons). A 2023 study resolved similar contradictions in benzodiazepine derivatives by correlating computed vs. experimental NOE patterns .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.

- Storage : Keep in amber vials under argon at –20°C to prevent hygroscopic degradation. Safety data for analogous hydrochlorides emphasize skin/eye irritation risks and mandatory emergency rinsing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.